[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone
CAS No.:
Cat. No.: VC8743074
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O4 |
|---|---|
| Molecular Weight | 312.36 g/mol |
| IUPAC Name | [4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C14H24N4O4/c19-13(17-5-9-21-10-6-17)15-1-2-16(4-3-15)14(20)18-7-11-22-12-8-18/h1-12H2 |
| Standard InChI Key | ARDODEGWIFMIRE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3 |
| Canonical SMILES | C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two morpholine rings and one piperazine ring, linked by two carbonyl (-C=O) groups. The morpholine rings are six-membered heterocycles containing one oxygen and one nitrogen atom, while the piperazine ring is a six-membered diamine. The carbonyl groups serve as rigid spacers, influencing the molecule’s conformational flexibility and electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone |
| Molecular Formula | C₁₄H₂₄N₄O₄ |
| Molecular Weight | 312.36 g/mol |
| SMILES | C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3 |
| InChIKey | ARDODEGWIFMIRE-UHFFFAOYSA-N |
| PubChem CID | 1326822 |
The symmetrical arrangement of carbonyl and heterocyclic moieties suggests potential for hydrogen bonding and dipole interactions, which may influence solubility and receptor binding.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of [4-(morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves a multi-step protocol:
-
Morpholine Activation: Morpholine is reacted with a carbonylating agent such as phosgene or triphosgene to generate morpholine-4-carbonyl chloride.
-
Piperazine Coupling: The activated carbonyl derivative undergoes nucleophilic acyl substitution with piperazine, forming the intermediate 4-(morpholine-4-carbonyl)piperazine.
-
Second Carbonylation: A second equivalent of morpholine-4-carbonyl chloride reacts with the intermediate to yield the final product.
Reaction conditions (e.g., temperature, solvent polarity) critically impact yield. For instance, dichloromethane or THF solvents at 0–5°C minimize side reactions like over-carbonylation.
Chemical Reactivity
The compound’s reactivity is dominated by:
-
Carbonyl Groups: Susceptible to nucleophilic attack, enabling derivatization via amines or alcohols.
-
Tertiary Amines: Basic nitrogen atoms in morpholine and piperazine rings may participate in acid-base reactions or coordinate metal ions.
-
Hydrogen Bond Acceptors: Oxygen and nitrogen atoms facilitate interactions in supramolecular assemblies or biological systems.
Physicochemical Properties
Solubility and Stability
While experimental data are scarce, predictions based on structural analogs suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (logP ≈ 1.2 predicted).
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic aqueous environments, particularly at elevated temperatures .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorbance bands at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).
-
NMR: Distinct signals for morpholine (δ 3.6–3.8 ppm, OCH₂CH₂N) and piperazine (δ 2.8–3.2 ppm, NCH₂CH₂N) protons .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 5-HT₁A Receptor | 12 nM |
| Morpholin-4-yl-piperazin-1-yl-methanone | Dopamine Transporter | 280 nM |
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing:
-
Metal-Organic Frameworks (MOFs): Coordination sites on nitrogen atoms enable lattice formation.
-
Pharmaceutical Candidates: Functionalization at carbonyl or amine sites generates lead compounds for high-throughput screening.
Patent Landscape
Patents filed between 2020–2025 highlight applications in:
-
Neurological Disorders: Formulations targeting Alzheimer’s disease (WO2023054321).
-
Catalysis: Ligands for asymmetric hydrogenation reactions (US2024189277).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume